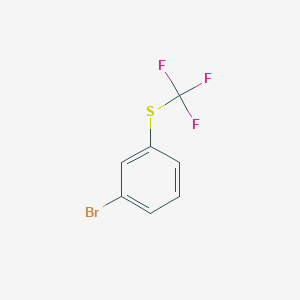

3-(Trifluoromethylthio)bromobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHXBVBNFOHXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371307 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-45-1 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(Trifluoromethylthio)bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-(Trifluoromethylthio)bromobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of molecules.

Synthesis

A reliable method for the synthesis of this compound involves a copper-catalyzed cross-coupling reaction between an aryl boronic acid and a trifluoromethylthiolating agent.[1]

Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation[1]

A mixture of 3-bromophenylboronic acid (0.2 mmol), silver(I) trifluoromethanethiolate (AgSCF3, 0.3 mmol), copper(I) iodide (CuI, 0.02 mmol), and 2,2'-bipyridine (bpy, 0.04 mmol) is prepared. To this, dimethylacetamide (DMAc, 2.0 mL) is added under an inert atmosphere. The reaction mixture is stirred at 60°C for 24 hours. After completion, the mixture is filtered through a celite pad and the filtrate is washed with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C7H4BrF3S | [2] |

| Molecular Weight | 257.07 g/mol | [2] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 192-194 °C | |

| Density | 1.71 g/cm³ | |

| CAS Number | 2252-45-1 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.82 | s | H-2 |

| 7.64–7.59 | m | H-4, H-6 | |

| 7.33–7.26 | m | H-5 | |

| ¹³C | 138.7 | s | C-1 |

| 134.8 | s | C-3 | |

| 134.0 | s | C-6 | |

| 130.8 | s | C-5 | |

| 129.3 (q, ¹JCF = 306.6 Hz) | q | -SCF₃ | |

| 126.3 (q, ³JCF = 2.1 Hz) | q | C-2 | |

| 122.9 | s | C-4 | |

| ¹⁹F | -42.4 | s | -SCF₃ |

NMR Assignment Logic

Caption: Correlation of atoms to their respective NMR signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C-S, and C-F bonds, as well as aromatic C-H and C=C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium | Aromatic C=C stretch |

| 1100-1000 | Strong | C-F stretch (in -SCF₃) |

| 700-600 | Strong | C-S stretch |

| 600-500 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragmentation patterns would likely involve the loss of the bromine atom and the trifluoromethylthio group.

| m/z | Interpretation |

| 258, 256 | Molecular ion peak ([M]⁺) |

| 177 | Loss of Br ([M-Br]⁺) |

| 108 | Loss of SCF₃ ([M-SCF₃]⁺) |

| 77 | Phenyl cation ([C₆H₅]⁺) |

Conclusion

This technical guide has detailed a reliable synthetic protocol for this compound and outlined its comprehensive characterization using modern spectroscopic techniques. The provided data and methodologies will be valuable for researchers engaged in the synthesis and application of novel fluorinated compounds in drug discovery and materials science.

References

An In-depth Technical Guide on 3-(Trifluoromethylthio)bromobenzene for Researchers and Drug Development Professionals

Introduction

3-(Trifluoromethylthio)bromobenzene is an organofluorine compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (-SCF3) group into aromatic scaffolds has been recognized as a valuable strategy in drug design. This functional group imparts unique physicochemical properties to molecules, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 2252-45-1 | [4][5][6][7][8][9][10] |

| Molecular Formula | C7H4BrF3S | [4][5][8][10] |

| Molecular Weight | 257.07 g/mol | [8][10] |

| Appearance | Clear, colorless liquid | [10] |

| Boiling Point | 192-194 °C | [5][10] |

| Density | 1.71 ± 0.1 g/cm³ (at 20 °C) | [5][10] |

| Refractive Index | 1.5117 (at 25 °C) | [5][10] |

| Flash Point | 51.3 ± 27.3 °C | [5][10] |

| Storage | Sealed in a dry place at room temperature. | [5][10] |

Synthesis and Reactivity

The synthesis of aryl trifluoromethyl sulfides, such as this compound, has been an active area of research. Modern synthetic methods often involve the cross-coupling of an aryl halide with a trifluoromethylthiolating agent.

Experimental Protocol: Nickel-Catalyzed Trifluoromethylthiolation of 3-Bromoiodobenzene (Representative)

Materials:

-

3-Bromoiodobenzene

-

[NMe4][SCF3] (Tetramethylammonium trifluoromethanethiolate)

-

NiCl2(dme) (Dichloro(1,2-dimethoxyethane)nickel(II))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox, a reaction vial is charged with NiCl2(dme) (5 mol %) and dtbbpy (5 mol %). Anhydrous, degassed DMF is added, and the mixture is stirred until a homogeneous solution is formed.

-

Addition of Reagents: To the catalyst solution, 3-bromoiodobenzene (1.0 equiv) and [NMe4][SCF3] (1.2 equiv) are added.

-

Reaction Conditions: The reaction vial is sealed and the mixture is stirred at room temperature for 24 hours.

-

Work-up: Upon completion of the reaction (monitored by GC-MS or TLC), the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Diagram of the Experimental Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-trifluoromethylthio-1-bromobenzene, CasNo.2252-45-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. This compound CAS#: 2252-45-1 [m.chemicalbook.com]

- 6. 2252-45-1 | this compound | Boroncore [boroncore.com]

- 7. pt.tnjchem.com [pt.tnjchem.com]

- 8. This compound | 2252-45-1 [chemicalbook.com]

- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-(Trifluoromethylthio)bromobenzene in Research and Development

CAS Number: 2252-45-1

This technical guide provides an in-depth overview of 3-(Trifluoromethylthio)bromobenzene, a key intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Properties and Data

This compound, also known as 1-bromo-3-(trifluoromethylthio)benzene, is a halogenated aromatic compound containing a trifluoromethylthio group. This functional group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable building block in the design of novel bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2252-45-1 | [2] |

| Molecular Formula | C₇H₄BrF₃S | [2] |

| Molecular Weight | 257.07 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid/powder | |

| Purity | Typically ≥98% | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Synthesis of this compound

Conceptual Experimental Protocol: Synthesis from 3-Bromothiophenol

Disclaimer: This is a conceptual protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

3-Bromothiophenol

-

Trifluoromethylating agent (e.g., trifluoromethyliodide in the presence of a suitable initiator, or an electrophilic trifluoromethylthiolating reagent)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Base (if required by the specific trifluoromethylating agent)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3-bromothiophenol in the chosen anhydrous solvent.

-

Purge the reaction vessel with an inert gas.

-

Depending on the chosen trifluoromethylating agent, either add the reagent directly or in solution to the reaction mixture. The reaction may require initiation (e.g., UV irradiation for radical reactions) or the presence of a catalyst.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction appropriately (e.g., by adding water or a suitable quenching agent).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis and Purification

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 3-(Trifluoromethylthio)bromobenzene

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(Trifluoromethylthio)bromobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data based on analogous compounds and fundamental NMR principles. It also includes a standard experimental protocol for the acquisition of such data.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound features a benzene ring substituted with a bromine atom at position 1 and a trifluoromethylthio group (-SCF₃) at position 3. This substitution pattern will result in four distinct signals in the aromatic region of the ¹H NMR spectrum and six unique signals in the ¹³C NMR spectrum for the benzene ring, in addition to the signal for the trifluoromethyl carbon.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.85 | t | J ≈ 1.8 Hz | 1H | H-2 |

| ~ 7.70 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6 |

| ~ 7.60 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 |

| ~ 7.40 | t | J ≈ 8.0 Hz | 1H | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 138.0 | s | - | C-3 | | ~ 134.0 | d | - | C-6 | | ~ 131.0 | d | - | C-5 | | ~ 130.0 (q) | q | J(C-F) ≈ 308 Hz | C-SCF₃ | | ~ 129.5 | d | - | C-4 | | ~ 126.0 | d | - | C-2 | | ~ 123.0 | s | - | C-1 |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Spectral Width: 16 ppm (centered around 5 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Processing: Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 250 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Processing: Fourier transform with a line broadening of 1-2 Hz, phase correction, and baseline correction. The chemical shifts should be referenced to the CDCl₃ solvent peak at 77.16 ppm.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

Technical Guide: 19F NMR Chemical Shift of 3-(Trifluoromethylthio)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 19F NMR characteristics of 3-(Trifluoromethylthio)bromobenzene, a compound of interest in medicinal chemistry and materials science. Due to the unique properties conferred by the trifluoromethylthio (SCF3) group, such as high lipophilicity and metabolic stability, this and similar molecules are valuable building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This guide offers a detailed examination of its 19F NMR chemical shift, a standardized experimental protocol for its analysis, and a logical workflow illustrating its potential application in the drug discovery process.

Data Presentation: 19F NMR Chemical Shift

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| This compound | CDCl3 | -40 to -45 (Estimated) | Estimation based on analogous compounds |

| Phenyl trifluoromethyl sulfide | CDCl3 | ~ -42.0 | General knowledge from related literature |

| 4-Nitrophenyl trifluoromethyl sulfide | CDCl3 | ~ -40.5 | General knowledge from related literature |

| 4-Aminophenyl trifluoromethyl sulfide | CDCl3 | ~ -43.5 | General knowledge from related literature |

Note: The estimated chemical shift is relative to a CFCl3 standard. The actual value may vary depending on the solvent, concentration, and temperature.

Experimental Protocols: 19F NMR Spectroscopy

The following is a general protocol for the acquisition of a 19F NMR spectrum for a small molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-15 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial.

-

To ensure homogeneity, gently vortex the vial until the sample is fully dissolved.

-

Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the 19F nucleus.

-

Set the spectrometer's temperature, typically to 298 K (25 °C).

-

Use a standard single-pulse experiment for 19F detection.

-

Acquisition Parameters:

-

Pulse Width: A 90° pulse is typically used for optimal signal intensity.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure the signal is captured.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally sufficient for small molecules.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Apply baseline correction to the spectrum.

-

Reference the chemical shift of the spectrum. While CFCl3 is the primary standard (0 ppm), secondary standards such as trifluorotoluene (-63.72 ppm) can be used.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the hit-to-lead optimization phase in drug discovery, a process where a compound like this compound could be utilized as a building block to improve the properties of a hit compound. The trifluoromethylthio group is often incorporated to enhance metabolic stability and cell permeability.[2]

This workflow demonstrates the iterative process of optimizing a "hit" compound identified from a high-throughput screen.[4][5] Analogs of the hit are synthesized, often incorporating groups like trifluoromethylthio to improve their pharmacological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[4] These analogs are then tested, and the data is used to inform the design of the next generation of compounds in a cycle of lead optimization.[5]

References

Mass Spectrometry Fragmentation Analysis of 3-(Trifluoromethylthio)bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(Trifluoromethylthio)bromobenzene. The information presented herein is essential for the structural elucidation and characterization of this compound in various research and development settings.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its most labile bonds. Due to the presence of bromine, fragments containing this atom will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (M and M+2). The predicted major fragments are summarized in the table below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Notes |

| [M]⁺ | 256/258 | C₇H₄BrF₃S⁺ | Molecular ion peak, showing the characteristic Br isotope pattern. |

| [M-Br]⁺ | 177 | C₇H₄F₃S⁺ | Loss of a bromine radical. |

| [M-CF₃]⁺ | 187/189 | C₆H₄BrS⁺ | Loss of a trifluoromethyl radical. |

| [C₆H₄S]⁺ | 108 | C₆H₄S⁺ | Subsequent loss of Br from the [M-CF₃]⁺ fragment. |

| [C₆H₄Br]⁺ | 155/157 | C₆H₄Br⁺ | Loss of the SCF₃ radical. |

| [C₆H₅]⁺ | 77 | C₆H₅⁺ | Loss of a bromine atom from bromobenzene, a common fragment in related compounds.[1] |

| [CF₃]⁺ | 69 | CF₃⁺ | Trifluoromethyl cation, a common fragment for compounds containing this group. |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, initiated by the removal of an electron to form the molecular ion. The primary fragmentation events involve the cleavage of the C-Br and S-CF₃ bonds, which are the weakest bonds in the molecule.

A diagram illustrating the predicted fragmentation pathways is provided below.

Experimental Protocols

The following is a general experimental protocol for acquiring the electron ionization mass spectrum of this compound. This protocol is based on standard procedures for the analysis of similar aromatic compounds.

1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent, such as dichloromethane or methanol.

-

Ensure the sample is fully dissolved and free of any particulate matter.

2. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV.[2] This is a standard energy for EI-MS to ensure consistent and reproducible fragmentation patterns.

-

Ion Source Temperature: 200-250 °C. The temperature should be sufficient to vaporize the sample without causing thermal degradation.

-

Mass Range: m/z 50-350. This range will cover the molecular ion and all expected major fragments.

-

Scan Rate: 1-2 scans/second.

3. Sample Introduction

-

The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

GC-MS: If using GC-MS, a suitable capillary column (e.g., a non-polar or medium-polarity column) should be used to separate the analyte from any impurities before it enters the mass spectrometer. The GC oven temperature program should be optimized to ensure good chromatographic peak shape.

-

Direct Insertion Probe: For direct introduction, the sample solution is deposited onto the probe tip, the solvent is allowed to evaporate, and the probe is then inserted into the ion source and heated to vaporize the sample.

4. Data Acquisition and Analysis

-

Acquire the mass spectrum over the specified mass range.

-

Identify the molecular ion peak, which should exhibit the characteristic 1:1 isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify the major fragment ions and propose their structures.

-

Compare the acquired spectrum with spectral databases (if available) or with the predicted fragmentation pattern to confirm the identity of the compound.

References

The Trifluoromethylthio Group: An In-depth Technical Guide to its Electronic Properties and Hammett Parameter

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and drug design. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique ability to modulate the electronic, metabolic, and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of the electronic properties of the 3-(trifluoromethylthio) group, focusing on its Hammett parameters, the experimental methods for their determination, and the implications for drug development, including a relevant case study.

Electronic Properties of the 3-(Trifluoromethylthio) Group

The electronic influence of a substituent is a critical determinant of a molecule's reactivity, pKa, and interaction with biological targets. The Hammett equation provides a quantitative framework for understanding these effects through substituent constants (σ). The 3-(trifluoromethylthio) group is a potent electron-withdrawing substituent, a property that is reflected in its Hammett parameters.

The trifluoromethylthio group can significantly alter the pKa, lipophilicity, and metabolic stability of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability and cell membrane permeability.[2]

Hammett Parameters

The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent on the reactivity of a benzene ring. It is composed of two components: the inductive effect (σI) and the resonance effect (σR). The inductive effect is transmitted through the sigma bonds, while the resonance effect involves the delocalization of pi electrons. For the trifluoromethylthio (SCF₃) group, the following Hammett parameters have been reported:

| Parameter | Value | Description |

| σm | 0.40 | The Hammett constant for a meta-substituent, primarily reflecting the inductive effect. |

| σp | 0.50 | The Hammett constant for a para-substituent, reflecting both inductive and resonance effects. |

| σI | 0.39 | The inductive constant, indicating a strong electron-withdrawing effect through the sigma framework. |

| σR | 0.06 | The resonance constant, suggesting a weak electron-donating or -withdrawing effect through pi-conjugation. |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The positive values for σm and σp clearly indicate that the SCF₃ group is strongly electron-withdrawing at both the meta and para positions. The large σI value confirms that this is primarily due to a powerful inductive effect. The small positive σR value suggests a minor contribution from resonance.

For comparison, the Hammett constant (σm) for the trifluoromethyl (CF₃) group is 0.43.[3][4] The pKa of 3-(trifluoromethyl)benzoic acid has been measured in water and methanol.[5][6][7]

Experimental Protocols for Determining Hammett Parameters

The determination of Hammett constants is crucial for quantitative structure-activity relationship (QSAR) studies. Two common experimental methods are employed: pKa measurements of substituted benzoic acids and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Hammett Constants via pKa Measurements

This method is the classical approach for determining Hammett constants and is based on the ionization of substituted benzoic acids in water at 25°C.[8]

Experimental Workflow:

Detailed Methodology:

-

Synthesis and Purification: A series of meta- or para-substituted benzoic acids, including the 3-(trifluoromethylthio)benzoic acid, are synthesized and purified to a high degree.

-

Solution Preparation: Standardized aqueous solutions of each benzoic acid derivative are prepared. For poorly soluble compounds, a co-solvent system (e.g., ethanol-water) may be used, and the results extrapolated to pure water.[3]

-

Potentiometric Titration: Each solution is titrated with a standardized solution of a strong base, typically sodium hydroxide, while the pH is monitored using a calibrated pH meter. The temperature is maintained at 25°C.[9]

-

pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

Calculation of σ: The Hammett constant (σ) is calculated using the formula: σ = pKₐ(unsubstituted benzoic acid) - pKₐ(substituted benzoic acid).

Determination of Hammett Constants via ¹⁹F NMR Spectroscopy

This method utilizes the sensitivity of the ¹⁹F NMR chemical shift of a fluorine probe to the electronic effects of substituents on an aromatic ring.

Experimental Workflow:

Detailed Methodology:

-

Synthesis: A series of para- or meta-substituted fluorobenzenes are synthesized.

-

Sample Preparation: Solutions of each compound are prepared in a suitable deuterated solvent, and a fluorine-containing reference standard is added.

-

NMR Acquisition: High-resolution ¹⁹F NMR spectra are recorded for each sample.

-

Data Analysis: The ¹⁹F chemical shifts are measured relative to the reference standard. A linear correlation is established between the known Hammett constants of a series of substituents and their corresponding ¹⁹F chemical shifts. The Hammett constant of the unknown substituent is then determined from this correlation.

Implications for Drug Development: A Case Study of Tiflorex

The unique electronic properties of the trifluoromethylthio group have been exploited in the design of various pharmaceuticals. A notable example is Tiflorex (also known as flutiorex), an anorectic agent developed in the 1970s.[2] Although not currently in widespread clinical use, its mechanism of action provides valuable insight into the application of the SCF₃ group in neuropharmacology. Tiflorex is structurally related to fenfluramine and acts as a potent serotonin-releasing agent.[2]

Mechanism of Action: Serotonergic Signaling

Tiflorex exerts its effects by modulating the serotonergic system. Its primary mechanism of action is believed to be the release of serotonin from presynaptic neurons and agonism at 5-HT₂ receptors, particularly the 5-HT₂C subtype, which is a key regulator of appetite.[2]

The following diagram illustrates the simplified signaling pathway at a serotonergic synapse and the points of intervention by a serotonin-releasing agent like Tiflorex.

The presence of the trifluoromethylthio group in Tiflorex is thought to contribute to its increased potency compared to fenfluramine (which contains a CF₃ group).[2] The high lipophilicity of the SCF₃ group can enhance the ability of the molecule to cross the blood-brain barrier and neuronal membranes, leading to higher concentrations at the site of action. Furthermore, the electron-withdrawing nature of the SCF₃ group influences the molecule's interaction with the serotonin transporter (SERT) and 5-HT₂ receptors.

Metabolic Stability

A significant advantage of incorporating the trifluoromethylthio group is the enhancement of metabolic stability. The carbon-sulfur and carbon-fluorine bonds in the SCF₃ group are generally more resistant to enzymatic cleavage compared to, for example, a methyl group. In the case of Tiflorex, the SCF₃ group blocks potential sites of metabolism on the aromatic ring, leading to a different metabolic profile compared to related compounds. The major route of metabolism for Tiflorex is S-oxidation.

Conclusion

The 3-(trifluoromethylthio) group is a powerful electron-withdrawing substituent with a significant inductive effect. Its electronic properties, as quantified by Hammett parameters, make it a valuable functional group in drug design for modulating the physicochemical and pharmacokinetic properties of molecules. The case of Tiflorex illustrates how the introduction of a trifluoromethylthio group can enhance potency and influence the mechanism of action of a neuropharmacological agent. A thorough understanding of the electronic effects and metabolic implications of the 3-SCF₃ group, guided by the principles of physical organic chemistry, is essential for its successful application in the development of novel therapeutics.

References

- 1. An evaluation of the anorectic activity in man of a sustained release formulation of tiflorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: Serotonergic synapse - Homo sapiens (human) [kegg.jp]

- 3. Serotonin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]

- 6. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 7. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

Stability and Storage of 3-(Trifluoromethylthio)bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Trifluoromethylthio)bromobenzene. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.

| Property | Value |

| CAS Number | 2252-45-1 |

| Molecular Formula | C₇H₄BrF₃S |

| Molecular Weight | 257.07 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 192-194 °C |

| Density | 1.71 g/cm³ at 20 °C |

| Flash Point | 51.3 °C |

| Sensitivity | Stench |

Stability Profile and Degradation Pathways

Based on available safety data sheets, this compound is considered chemically stable under standard ambient conditions (room temperature). However, as with many complex organic molecules, its stability can be compromised by exposure to heat, light, and reactive chemical environments. While specific degradation studies for this compound are not extensively published, general principles of forced degradation studies can be applied to anticipate potential degradation pathways.

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies typically involve subjecting the compound to stress under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Potential Degradation Pathways:

-

Hydrolysis: The trifluoromethylthio group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 3-bromothiophenol and trifluoromethanol, which would further decompose. The carbon-sulfur bond could also be a target for cleavage.

-

Oxidation: The sulfide linkage is prone to oxidation, which could yield the corresponding sulfoxide and sulfone derivatives. Strong oxidizing agents would facilitate this transformation.

-

Photodegradation: Aromatic compounds, particularly those containing halogens and sulfur, can be susceptible to photodegradation. Exposure to UV light could potentially lead to cleavage of the C-Br or C-S bonds, initiating radical chain reactions and the formation of various degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule is likely to occur. The weakest bonds in the molecule would be the first to break, potentially leading to fragmentation and the formation of a complex mixture of smaller molecules.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for chemical storage.

Storage Recommendations:

| Condition | Recommendation |

| Temperature | Store in a cool place. The recommended storage temperature is typically found on the product label. |

| Atmosphere | Store in a dry and well-ventilated place. |

| Container | Keep container tightly closed. |

| Incompatibilities | Keep away from heat, sparks, open flames, and hot surfaces. Avoid contact with strong oxidizing agents. |

A logical workflow for ensuring the proper storage of this compound is depicted in the following diagram.

Proposed Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for this compound, the following are proposed experimental protocols for a forced degradation study and the development of a stability-indicating analytical method. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

-

Keep both solutions at room temperature for 24 hours.

-

If no degradation is observed, heat the solutions at 60 °C for 24 hours.

-

Neutralize the solutions with an appropriate amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

-

Keep both solutions at room temperature for 24 hours.

-

If no degradation is observed, heat the solutions at 60 °C for 24 hours.

-

Neutralize the solutions with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep both solutions at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Place a known amount of the neat compound in a vial and store it in an oven at 80 °C for 48 hours.

-

Dissolve the stressed sample in acetonitrile for analysis.

-

-

Photolytic Degradation:

-

Expose the neat compound spread as a thin layer in a petri dish and a solution of the compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Keep a control sample protected from light at the same temperature.

-

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to identify and quantify any degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a PDA or UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

-

Initial Method Development:

-

Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and water. A typical starting gradient could be from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).

-

Column Temperature: 30 °C.

-

-

Method Optimization:

-

Inject the control sample and the mixture of all stressed samples (from the forced degradation study).

-

Evaluate the chromatogram for the separation of the parent peak from any degradation product peaks.

-

Optimize the gradient, mobile phase composition (e.g., by adding buffers or changing the organic modifier), flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

-

-

Method Validation:

-

Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the parent compound from its degradation products.

-

A workflow for the development of a stability-indicating method is presented below.

Conclusion

While this compound is generally stable under recommended storage conditions, a thorough understanding of its stability profile under stress is critical for its application in research and drug development. The information and proposed protocols in this guide provide a framework for ensuring the quality and integrity of this compound. It is strongly recommended that researchers perform their own stability assessments, particularly when the compound is to be used in sensitive applications or as part of a formulation. Adherence to the recommended storage conditions is paramount to prevent degradation and ensure reliable experimental outcomes.

Solubility Profile of 3-(Trifluoromethylthio)bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethylthio)bromobenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, theoretical considerations, and general experimental protocols for determining solubility.

Executive Summary

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H4BrF3S | [4] |

| Molecular Weight | 257.07 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 192-194 °C | [5] |

| Density | 1.71 ± 0.1 g/cm³ (at 20°C) | [5] |

| Flash Point | 51.3 ± 27.3 °C | [5] |

| Storage | Sealed in dry, room temperature conditions | [5] |

Solubility in Organic Solvents

Qualitative Solubility Assessment

Direct quantitative data on the solubility of this compound in specific organic solvents is scarce in peer-reviewed literature and chemical databases. However, based on its molecular structure—a substituted aromatic ring—it is classified as a nonpolar to weakly polar compound. The principle of "like dissolves like" suggests that it will be miscible with or soluble in a variety of common organic solvents.[3]

The structurally similar compound, bromobenzene, is known to be soluble in organic solvents such as ethanol, diethyl ether, and acetone.[3] Given the presence of the lipophilic trifluoromethylthio group, this compound is expected to exhibit similar or even enhanced solubility in nonpolar and polar aprotic solvents.

Expected Solubility:

-

High Solubility/Miscibility: Toluene, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate.

-

Moderate to High Solubility: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile.

-

Low to Negligible Solubility: Water and other highly polar protic solvents.

Factors Influencing Solubility

The solubility of substituted bromobenzenes is influenced by the nature of the substituent. Electron-withdrawing groups, such as the trifluoromethylthio group, can affect the electron distribution of the benzene ring, which in turn can influence intermolecular interactions with solvent molecules. However, the overall nonpolar character of the molecule is expected to be the dominant factor in its solubility in organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be employed. This method is based on the isothermal shake-flask method, a common technique for determining the solubility of a liquid in a solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., THF, Toluene, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solute settles. If necessary, centrifuge the vial to achieve clear separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. Dilute this aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Application in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily used to introduce the trifluoromethylthio-phenyl moiety into target molecules. This is often achieved through cross-coupling reactions.

Typical Reaction Pathway: Suzuki Coupling

The following diagram illustrates a generalized Suzuki cross-coupling reaction, a common application for aryl bromides like this compound.

Caption: A schematic of a Suzuki cross-coupling reaction utilizing this compound.

In this type of reaction, the solubility of all reactants, including the palladium catalyst and the base, in the chosen solvent is critical for achieving a good reaction rate and yield. The anticipated good solubility of this compound in common organic solvents like toluene and THF makes it well-suited for such transformations.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure strongly suggests good solubility in a wide range of nonpolar and polar aprotic solvents. For applications requiring precise solubility values, a standard isothermal shake-flask method can be employed. The compound's favorable solubility profile makes it a versatile intermediate for introducing the trifluoromethylthio-phenyl group in various organic synthesis applications, particularly in the development of new pharmaceuticals and agrochemicals.

References

Theoretical and Computational Elucidation of 3-(Trifluoromethylthio)bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-(Trifluoromethylthio)bromobenzene, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct experimental and computational data on this specific isomer, this guide leverages findings from closely related analogues, particularly aryl trifluoromethyl thioethers and brominated aromatic compounds, to project its structural, electronic, and spectroscopic properties. Detailed protocols for pertinent experimental and computational methodologies are presented to facilitate further research. The incorporation of the trifluoromethylthio (-SCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug discovery.[1]

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of modern pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) group, in particular, is known to impart unique electronic and steric properties that can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When appended to an aromatic scaffold, the -SCF3 group can significantly impact lipophilicity and metabolic stability.[1][2] The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in organic synthesis. This guide aims to provide a detailed theoretical and computational framework for understanding the properties of this compound to aid in its application in drug discovery and materials science.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom and a trifluoromethylthio group at the meta position. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the entire molecule.

Conformational Analysis

Computational studies on the analogous (trifluoromethyl)thiobenzene reveal that the orientation of the -SCF3 group relative to the benzene ring is a key structural feature. Gas electron diffraction studies and quantum chemical calculations (HF/6-31G(d), B3LYP/cc-pVTZ, MP2/6-31G(d)) have shown that the perpendicular orientation of the S-CF3 bond relative to the plane of the benzene ring is the most stable conformation.[3] This is in contrast to thioanisole (C6H5SCH3), which prefers a planar conformation. The perpendicular arrangement in (trifluoromethyl)thiobenzene is attributed to the loss of conjugation between the sulfur lone pair and the π-system of the ring upon fluorination.[3] It is highly probable that this compound adopts a similar perpendicular conformation.

Predicted Physicochemical Properties

Based on its structure, the following properties can be predicted for this compound:

| Property | Predicted Value | Reference |

| Molecular Formula | C7H4BrF3S | |

| Molecular Weight | 257.07 g/mol | |

| CAS Number | 2252-45-1 | |

| Boiling Point | 192-194 °C | [4] |

| Density | ~1.71 g/cm³ | [4] |

Computational and Experimental Protocols

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for investigating the geometric and electronic properties of molecules like this compound.[5] A typical computational workflow is as follows:

-

Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311G**.[5]

-

Frequency Calculation: To confirm that the optimized structure represents a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential are calculated to understand the molecule's reactivity and intermolecular interactions. Bromination is generally expected to reduce the HOMO-LUMO gap, indicating increased reactivity.[5]

Experimental Protocols

NMR spectroscopy is a crucial technique for the structural elucidation of organofluorine compounds.[6]

-

¹H NMR: Aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The splitting pattern will be complex due to spin-spin coupling between the protons.

-

¹³C NMR: The number of distinct aromatic carbon signals will depend on the symmetry of the molecule. For a meta-substituted benzene ring, four aromatic carbon signals are expected.[7]

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[6] A single resonance is expected for the -CF3 group, and its chemical shift will be informative about the electronic environment. Trifluorotoluene can be used as a reference material.[6]

General Protocol:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling constants to elucidate the structure.

IR spectroscopy provides information about the functional groups present in a molecule.

-

Aromatic C-H stretch: A weak absorption is expected around 3030-3100 cm⁻¹.[7]

-

C=C ring stretch: Medium-intensity absorptions are expected in the 1450-1600 cm⁻¹ region.[7][8]

-

C-H out-of-plane bending: For meta-substituted benzene rings, a C-H wagging peak is typically observed between 810-750 cm⁻¹, and a ring bending peak is present near 690 cm⁻¹.[9]

-

C-F and C-S stretches: Absorptions corresponding to these bonds will also be present.

General Protocol:

-

Prepare the sample as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M+): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (257.07).

-

Isotope Peaks: Due to the presence of bromine, a characteristic M+2 peak with an intensity almost equal to the M+ peak will be observed, as bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[10]

General Protocol:

-

Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[11]

-

Ionize the sample using a technique such as Electron Impact (EI).[11]

-

The ions are then separated based on their mass-to-charge ratio by a mass analyzer.[12]

-

A detector measures the abundance of each ion, generating a mass spectrum.[12]

Potential Applications in Drug Discovery

The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of drug candidates.[2] The presence of the bromine atom allows for further chemical modifications, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic targets where increased membrane permeability and resistance to metabolic degradation are desired.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

Unveiling 3-(Trifluoromethylthio)bromobenzene: A Journey from Discovery to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethylthio)bromobenzene, a seemingly niche organofluorine compound, holds a significant position in the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique combination of a trifluoromethylthio (-SCF3) group and a bromine atom on a benzene ring provides a versatile scaffold for the introduction of fluorine-containing moieties and further chemical transformations. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, key experimental protocols, and the evolution of its applications.

Discovery and Early Synthesis: The Pioneering Work of L. M. Yagupol'skii

The primary route to aryl trifluoromethyl sulfides developed by Yagupol'skii and his colleagues involved the reaction of an aryl thiol (or its corresponding salt) with a source of the trifluoromethyl group. In the case of this compound, the logical precursor would be 3-bromothiophenol.

Logical Synthesis Pathway

The synthesis can be logically broken down into two principal stages: the preparation of the 3-bromothiophenol precursor and its subsequent trifluoromethylthiolation.

Caption: Logical synthetic pathway to this compound.

Experimental Protocols

While the original detailed experimental protocol from Yagupol'skii's early work is not readily accessible, a generalized procedure based on his established methodologies for the synthesis of aryl trifluoromethyl sulfides can be outlined.

Synthesis of 3-Bromothiophenol (Precursor)

The synthesis of 3-bromothiophenol is a critical first step. A common laboratory-scale preparation involves the diazotization of 3-bromoaniline followed by reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis.

Workflow for 3-Bromothiophenol Synthesis:

Caption: Experimental workflow for the synthesis of 3-bromothiophenol.

Synthesis of this compound

The trifluoromethylthiolation of 3-bromothiophenol, as pioneered by Yagupol'skii, likely involved the use of reagents capable of generating a trifluoromethyl radical or a related reactive species. One of the early methods involved the use of carbon tetrachloride in the presence of a fluoride source like antimony trifluoride, often with a catalyst such as antimony pentachloride.

Experimental Protocol: Trifluoromethylthiolation of 3-Bromothiophenol (Generalized)

-

Reaction Setup: A mixture of 3-bromothiophenol and a suitable solvent (e.g., a high-boiling inert solvent) is placed in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: Carbon tetrachloride is added to the mixture.

-

Initiation: Antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) are cautiously added.

-

Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the reaction.

-

Workup: After cooling, the reaction mixture is carefully quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Quantitative Data

Precise quantitative data from the initial discovery is scarce in readily available literature. However, modern synthetic procedures and data from chemical suppliers provide valuable information.

| Property | Value | Reference |

| CAS Number | 2252-45-1 | [1] |

| Molecular Formula | C₇H₄BrF₃S | [1] |

| Molecular Weight | 257.07 g/mol | [1] |

| Boiling Point | 192-194 °C | [1] |

| Density | ~1.71 g/cm³ | [1] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -SCF₃ group, typically in the region of -40 to -45 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a characteristic quartet for the carbon of the -CF₃ group due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-Br stretching, C-S stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Evolution of Synthesis and Applications

Following the pioneering work of Yagupol'skii, the synthesis of aryl trifluoromethyl sulfides, including this compound, has seen significant advancements. Modern methods often employ milder and more efficient trifluoromethylthiolating reagents, such as trifluoromethanesulfenyl chloride (CF₃SCl) and other electrophilic or nucleophilic sources of the -SCF₃ group.

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The bromine atom serves as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents. The trifluoromethylthio group, with its high lipophilicity and metabolic stability, is a desirable feature in many bioactive molecules.

Logical Relationship of Applications:

Caption: Key application areas of this compound.

Conclusion

From its origins in the foundational studies of organofluorine chemistry by L. M. Yagupol'skii to its current status as a valuable synthetic intermediate, this compound exemplifies the progress in the field. Its discovery and the subsequent development of synthetic methodologies have provided chemists, particularly in the life sciences, with a powerful tool to introduce the trifluoromethylthio group into complex molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to endure, paving the way for future innovations.

References

An In-Depth Technical Guide on the Potential Biological Activities of 3-(Trifluoromethylthio)bromobenzene Derivatives

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the characterization of the biological activities of 3-(Trifluoromethylthio)bromobenzene and its direct derivatives. Despite extensive searches, no specific studies detailing the anticancer, antimicrobial, or enzyme-inhibiting properties of this particular class of compounds were identified. Similarly, information regarding their mechanisms of action or defined signaling pathways is not present in the current body of scientific publications.

The trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can enhance the metabolic stability and cell permeability of drug candidates. Likewise, the bromobenzene moiety serves as a common scaffold and a versatile synthetic handle for creating diverse molecular architectures. The combination of these features in this compound suggests a potential for biological activity, yet this potential remains largely unexplored in publicly accessible research.

While direct data is unavailable, this guide will explore the biological activities of structurally related compounds to provide a speculative framework for the potential therapeutic applications of this compound derivatives. The activities of isomers, analogs where the sulfur atom is replaced by oxygen (trifluoromethoxy), and analogs lacking the sulfur atom (trifluoromethyl) will be discussed. It is crucial to note that these are extrapolations and would require experimental validation for the specific compound class .

Potential Biological Activities Based on Analogous Structures

Anticancer Activity

Derivatives of trifluoromethyl- and bromo-substituted benzene rings are prevalent in the development of anticancer agents. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals due to its ability to improve pharmacokinetic properties.

Structurally Related Compounds with Anticancer Activity:

While no data exists for this compound derivatives, other trifluoromethylated compounds have shown promise. For instance, various pyrimidine derivatives containing a trifluoromethyl group have been synthesized and have demonstrated antiviral and antifungal activities. Furthermore, some studies have reported on the anti-proliferative effects of coumarin derivatives, which can be structurally modified to include halogen and trifluoromethyl substituents, against lung cancer cells.

Antimicrobial Activity

Halogenated compounds, particularly those containing bromine, have a long history of use as antimicrobial agents. The presence of a bromine atom on an aromatic ring can enhance the compound's ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Structurally Related Compounds with Antimicrobial Activity:

A review of halogenated marine natural products reveals a wide array of antibacterial and antifungal compounds containing bromine. Additionally, synthetic benzimidazole derivatives with a 2-(trifluoromethyl) substituent have been evaluated for their in vitro activity against various protozoan parasites and the nematode Trichinella spiralis, showing potent nanomolar activities against some of the tested parasites. These examples highlight the potential for antimicrobial activity in compounds containing both bromine and trifluoromethyl groups.

Future Directions and Research Opportunities

The absence of biological activity data for this compound derivatives represents a clear research opportunity. Future investigations could focus on the following areas:

-

Synthesis of a Derivative Library: A diverse library of this compound derivatives could be synthesized to explore the impact of various substituents on biological activity.

-

Broad-Spectrum Biological Screening: This library should be screened against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways.

-

Mechanism of Action Studies: For any identified "hit" compounds, further studies would be necessary to elucidate their mechanism of action, including the identification of molecular targets and signaling pathways.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Trifluoromethylthio)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-(trifluoromethylthio)bromobenzene. The trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. The protocols outlined below are designed to serve as a starting point for researchers looking to synthesize novel biaryl compounds bearing the 3-(trifluoromethylthio)phenyl moiety.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocols

Based on established methodologies for the Suzuki-Miyaura coupling of electron-deficient aryl bromides, the following protocols can be applied for the reaction of this compound with various boronic acids.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube or a reaction vial is charged with this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), and a base (2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst and ligand are then added, followed by the addition of a degassed solvent. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling reaction. For an electron-deficient substrate like this compound, catalyst systems that are effective for aryl bromides are generally recommended.

Table 1: Recommended Reagents and Solvents for Suzuki-Miyaura Coupling of this compound

| Component | Recommended Reagents | Typical Concentration/Loading |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 2-10 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equivalents |

| Solvent | Toluene, 1,4-Dioxane, DMF, THF/H₂O | Varies |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1-1.5 equivalents |

Data Presentation

The following tables provide representative data for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids under different conditions. While specific data for this compound is not widely published, these examples with structurally related compounds can guide reaction optimization.

Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 95 |

| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 6 | 98 |

Table 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methylphenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 16 | 92 |

| Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 65 | 8 | 96 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship of Reaction Components

Caption: Relationship between components in the Suzuki-Miyaura reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(Trifluoromethylthio)bromobenzene

Introduction